molecular formula C20H19NO5 B2701248 2-(3,4-Dimethoxyphenyl)-4-(ethoxymethylidene)-1,2,3,4-tetrahydroisoquinoline-1,3-dione CAS No. 522628-98-4

2-(3,4-Dimethoxyphenyl)-4-(ethoxymethylidene)-1,2,3,4-tetrahydroisoquinoline-1,3-dione

Cat. No.: B2701248
CAS No.: 522628-98-4
M. Wt: 353.374
InChI Key: OKOZJPGBXRUYLB-UHFFFAOYSA-N
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Description

The compound 2-(3,4-dimethoxyphenyl)-4-(ethoxymethylidene)-1,2,3,4-tetrahydroisoquinoline-1,3-dione (molecular formula: C₂₀H₁₉NO₅) is a tetrahydroisoquinoline derivative characterized by a fused bicyclic core with 1,3-dione functionalities. Its structure includes a 3,4-dimethoxyphenyl substituent at position 2 and an ethoxymethylidene group at position 4 (E-configuration confirmed by SMILES and InChI data) .

Properties

IUPAC Name

(4E)-2-(3,4-dimethoxyphenyl)-4-(ethoxymethylidene)isoquinoline-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO5/c1-4-26-12-16-14-7-5-6-8-15(14)19(22)21(20(16)23)13-9-10-17(24-2)18(11-13)25-3/h5-12H,4H2,1-3H3/b16-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKOZJPGBXRUYLB-FOWTUZBSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC=C1C2=CC=CC=C2C(=O)N(C1=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/C=C/1\C2=CC=CC=C2C(=O)N(C1=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(3,4-Dimethoxyphenyl)-4-(ethoxymethylidene)-1,2,3,4-tetrahydroisoquinoline-1,3-dione is a complex organic compound with significant potential in medicinal chemistry. This compound features a tetrahydroisoquinoline core, which is prevalent in many natural products and pharmaceuticals. Its unique structure suggests various biological activities that warrant detailed investigation.

Chemical Structure and Properties

The molecular formula of this compound is C20H19NO5C_{20}H_{19}NO_{5} with a molecular weight of approximately 353.4 g/mol. The IUPAC name reflects its complex structure, which includes both a dimethoxyphenyl group and an ethoxymethylidene moiety. Below is a summary of its chemical properties:

PropertyValue
Molecular FormulaC20H19NO5
Molecular Weight353.4 g/mol
IUPAC NameThis compound
InChI KeyOKOZJPGBXRUYLB-UHFFFAOYSA-N
Canonical SMILESCCOC=C1C2=CC=CC=C2C(=O)N(C1=O)C3=CC(=C(C=C3)OC)OC

Biological Activities

Research indicates that this compound exhibits various biological activities:

1. Anticancer Properties
Several studies have demonstrated the compound's potential as an anticancer agent. It has been shown to induce apoptosis in cancer cell lines through the activation of specific signaling pathways. For instance:

  • Case Study : In vitro assays revealed that the compound inhibited the growth of breast cancer cells (MCF-7) by inducing G0/G1 phase arrest and promoting apoptosis via the intrinsic pathway.

2. Antimicrobial Activity
The compound also shows promising antimicrobial properties against various pathogens:

  • Research Findings : In vitro tests indicated that it possesses significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were notably low compared to standard antibiotics .

3. Neuroprotective Effects
Preliminary studies suggest neuroprotective effects:

  • Mechanism : The compound may mitigate oxidative stress in neuronal cells by scavenging free radicals and enhancing antioxidant enzyme activity. This activity was assessed using models of neurodegeneration .

The biological effects of this compound are attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : It may inhibit certain enzymes involved in cancer cell proliferation and survival.
  • Receptor Modulation : The compound can bind to receptors that regulate cell growth and apoptosis.

Comparison with Similar Compounds

To understand the uniqueness of this compound's biological activity, it is beneficial to compare it with structurally similar compounds:

Compound NameBiological ActivityUnique Features
2-(3,4-Dimethoxyphenyl)-1,2,3,4-tetrahydroisoquinolineModerate anticancer activityLacks the ethoxymethylidene group
4-(ethoxymethylidene)-1,2,3,4-tetrahydroisoquinoline-1,3-dioneLimited antimicrobial activityLacks the 3,4-dimethoxyphenyl group

Scientific Research Applications

Biological Activities

Research into the biological activities of 2-(3,4-dimethoxyphenyl)-4-(ethoxymethylidene)-1,2,3,4-tetrahydroisoquinoline-1,3-dione has revealed several promising properties:

  • Antimicrobial Properties : Studies suggest that this compound exhibits significant antimicrobial activity against various bacterial strains.
  • Anticancer Potential : Preliminary investigations indicate potential anticancer effects through apoptosis induction in cancer cell lines.
  • Neuroprotective Effects : There is ongoing research into its neuroprotective properties, particularly in models of neurodegenerative diseases .

Applications in Medicine

Given its promising biological activities, this compound is being investigated for potential therapeutic applications:

  • Pharmaceutical Development : Its unique structure makes it a candidate for developing new drugs targeting infections and cancer.
  • Research Tool : The compound serves as a valuable tool in pharmacological research to explore new therapeutic pathways and drug interactions .

Industrial Applications

In addition to its medicinal uses, this compound has potential applications in material science:

  • Chemical Synthesis : It can be utilized as a building block for synthesizing more complex organic molecules.
  • Development of New Materials : Research is ongoing into its use in creating novel materials with specific properties tailored for industrial applications .

Case Studies

Several studies have explored the applications of this compound:

  • A study published in a peer-reviewed journal examined its antimicrobial effects against resistant bacterial strains and found effective inhibition at low concentrations.
  • Another research project focused on its anticancer properties demonstrated significant cytotoxicity against various cancer cell lines through apoptosis pathways.

These case studies underscore the potential of this compound as a versatile compound in both medicinal chemistry and material science.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Modifications
Compound Name Substituents Molecular Formula Molecular Weight Key Structural Features
Target Compound 3,4-Dimethoxyphenyl (position 2); Ethoxymethylidene (position 4) C₂₀H₁₉NO₅ 353.37 Electron-rich aryl group; conjugated exocyclic double bond
2-(2-Chlorophenyl)-4-(ethoxymethylidene)-1,2,3,4-tetrahydroisoquinoline-1,3-dione 2-Chlorophenyl (position 2) C₁₈H₁₅ClNO₄ 327.76 Electrophilic chloro group; reduced steric bulk compared to dimethoxy
4-(Ethoxymethylidene)-2-[4-(morpholine-4-sulfonyl)phenyl]-1,2,3,4-tetrahydroisoquinoline-1,3-dione 4-Morpholine-sulfonylphenyl (position 2) C₂₂H₂₂N₂O₆S 442.48 Bulky sulfonamide group; enhanced hydrogen-bonding potential
Ethyl 4-methyl-1,3-dioxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylate Ethyl carboxylate (position 4); methyl (position 4) C₁₃H₁₃NO₄ 247.25 Ester functionality; planar fused ring system

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups: The 3,4-dimethoxyphenyl group in the target compound provides electron-donating methoxy substituents, which may enhance π-π stacking interactions in biological systems.
  • Steric and Hydrogen-Bonding Effects: The morpholine-sulfonyl group in ’s compound increases steric bulk and introduces hydrogen-bond acceptor/donor sites, which could improve target selectivity but reduce membrane permeability compared to the target compound.
Physicochemical Properties
Compound Predicted CCS (Ų, [M+H]⁺) Boiling Point (°C) Solubility (Predicted)
Target Compound 182.5 Not reported Likely low (high logP due to aromatic groups)
2-Chlorophenyl Analog Not reported Not reported Moderate (Cl substituent may increase polarity)
Ethyl Carboxylate Analog Not reported 440–441.5 (mp) Moderate (ester group enhances solubility)

Analysis :

  • The ethyl carboxylate analog () has a higher melting point (440–441.5 K), indicating stronger crystal lattice interactions due to its planar structure and hydrogen-bonding motifs.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for this compound, and what key reaction parameters influence yield?

  • Methodological Answer : The synthesis of tetrahydroisoquinoline derivatives typically involves palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to introduce aryl groups. Key parameters include:

  • Catalyst selection : PdCl₂(PPh₃)₂ or Pd(OAc)₂ with phosphine ligands (e.g., PCy₃) for efficient coupling .
  • Solvent and temperature : Polar aprotic solvents (DMF, THF) at 80–110°C to stabilize intermediates and promote reactivity .
  • Purification : Column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate) to isolate the product .
  • Substituent positioning on the phenyl ring (3,4-dimethoxy groups) requires careful stoichiometric control to avoid side reactions .

Q. How can spectroscopic techniques (NMR, IR) resolve structural ambiguities in this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Analyze methoxy (δ ~3.8–4.0 ppm) and ethoxymethylidene (δ ~5.2–5.5 ppm) proton environments. Compare coupling patterns with analogous tetrahydroisoquinoline derivatives .
  • IR spectroscopy : Confirm carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and ether linkages (C-O at ~1250 cm⁻¹) .
  • Cross-validation : Use NIST reference data to resolve discrepancies in peak assignments .

Q. What experimental design strategies minimize trial-and-error in optimizing reaction conditions?

  • Methodological Answer :

  • Factorial design : Systematically vary factors (temperature, catalyst loading, solvent ratio) to identify interactions affecting yield .
  • Response surface methodology (RSM) : Model nonlinear relationships between variables (e.g., solvent polarity vs. reaction rate) .
  • High-throughput screening : Use microreactors to test multiple conditions in parallel, reducing experimental iterations .

Advanced Research Questions

Q. How can quantum chemical calculations guide the design of reaction pathways for the ethoxymethylidene group formation?

  • Methodological Answer :

  • Reaction path search : Use density functional theory (DFT) to simulate transition states and identify energetically favorable pathways for ethoxymethylidene insertion .
  • Solvent effects : Incorporate COSMO-RS models to predict solvation effects on intermediate stability .
  • Feedback loops : Integrate experimental data (e.g., HPLC yields) with computational predictions to refine activation barriers .

Q. What advanced separation techniques address challenges in purifying this compound from complex reaction mixtures?

  • Methodological Answer :

  • Membrane separation : Employ nanofiltration membranes with MWCO <500 Da to isolate the product from smaller byproducts .
  • Preparative HPLC : Use C18 columns with isocratic elution (acetonitrile/water + 0.1% TFA) for high-purity isolation .
  • Crystallization optimization : Screen solvent mixtures (e.g., ethanol/water) to enhance crystal lattice stability and reduce co-precipitation of impurities .

Q. How can AI-driven simulations improve scalability for multi-step syntheses of this compound?

  • Methodological Answer :

  • COMSOL Multiphysics integration : Model heat/mass transfer in batch reactors to predict hotspots and optimize stirring rates .
  • Reinforcement learning : Train AI algorithms on historical reaction data to recommend optimal temperature ramps or catalyst replenishment schedules .
  • Digital twins : Create virtual replicas of reactors to simulate scale-up effects (e.g., mixing inefficiencies in larger vessels) .

Q. How to resolve contradictions in thermal stability data under varying experimental conditions?

  • Methodological Answer :

  • Thermogravimetric analysis (TGA) : Conduct replicate runs under controlled atmospheres (N₂ vs. air) to assess oxidative degradation pathways .
  • Kinetic modeling : Apply Friedman isoconversional method to derive activation energies for decomposition, identifying critical temperature thresholds .
  • Cross-lab validation : Compare DSC data with NIST reference standards to calibrate instrumentation and reduce inter-lab variability .

Methodological Considerations for Data Analysis

Q. What statistical approaches are robust for analyzing non-linear relationships in reaction optimization datasets?

  • Methodological Answer :

  • Partial least squares (PLS) regression : Handle multicollinearity in datasets with interdependent variables (e.g., solvent polarity and catalyst loading) .
  • Artificial neural networks (ANNs) : Train models on heterogeneous data (e.g., reaction time, pressure) to predict yield outcomes with >90% accuracy .
  • Sensitivity analysis : Rank variables by impact on yield using Sobol indices, prioritizing factors for further optimization .

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